![molecular formula C13H16F3NO4S B7573749 2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)
2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide, also known as TPA023, is a compound that has been extensively studied for its potential use in treating anxiety and other neurological disorders.
Mechanism of Action
2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
In addition to its anxiolytic and anticonvulsant effects, 2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide has been shown to have other effects on the brain and body. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its potential use in treating addiction. 2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects in the brain, which may have implications for its use in treating neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of 2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide is its selectivity for the GABA-A receptor, which reduces the potential for off-target effects. However, its use in lab experiments is limited by its low solubility in water and its potential for toxicity at high doses.
Future Directions
Future research on 2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide could focus on its potential use in treating other neurological disorders, such as depression and schizophrenia. Additionally, further studies could be conducted to investigate the long-term effects of 2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide on the brain and body, as well as its potential for abuse and dependence. Finally, research could be conducted to develop more soluble and less toxic derivatives of 2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide for use in lab experiments and potential clinical applications.
Synthesis Methods
2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide can be synthesized through a multistep process involving the reaction of ethyl 4-(trifluoromethylsulfonyl)benzoate with ethylamine, followed by the reaction of the resulting product with ethyl chloroacetate. The final product is obtained through the removal of the ethyl ester groups by hydrolysis.
Scientific Research Applications
2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide has been studied for its potential use in treating anxiety and other neurological disorders. It acts as a selective modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By selectively targeting this receptor, 2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide has been shown to have anxiolytic and anticonvulsant effects in animal models.
properties
IUPAC Name |
2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-3-17(12(18)9-21-4-2)10-5-7-11(8-6-10)22(19,20)13(14,15)16/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRQUHVTAQDDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F)C(=O)COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.